2-Bromo-6-fluorobenzylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

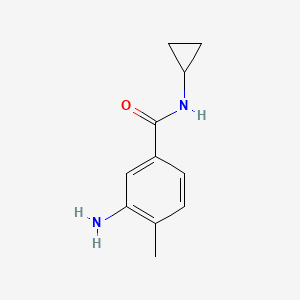

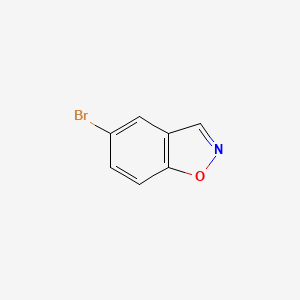

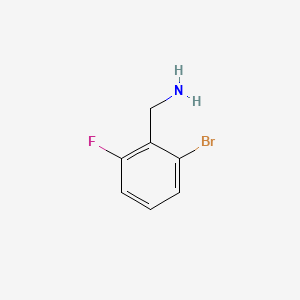

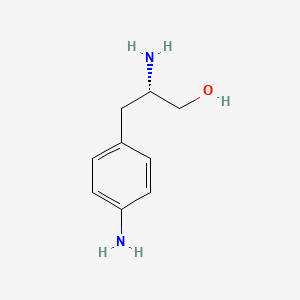

2-Bromo-6-fluorobenzylamine is a chemical compound with the molecular formula C7H7BrFN . It is also known by other names such as (2-Bromo-6-fluorophenyl)methanamine and Benzenemethanamine . The compound has a molecular weight of 204.04 g/mol .

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-fluorobenzylamine can be represented by the InChI stringInChI=1S/C7H7BrFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2 . The compound has a topological polar surface area of 26 Ų and contains 10 heavy atoms . The compound is canonicalized . Physical And Chemical Properties Analysis

2-Bromo-6-fluorobenzylamine has a molecular weight of 204.04 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 202.97459 g/mol . The compound has a complexity of 110 .Aplicaciones Científicas De Investigación

Fluorine Substitution Effects

The effects of ring fluorination on the structural and dynamical properties of molecules like 2-fluorobenzylamine have been studied using rotational spectroscopy and quantum chemical methods. This research highlights the impact of fluorination on the flexibility and tunneling pathways of such molecules, which is crucial in understanding their behavior in various applications (Calabrese et al., 2013).

Synthesis and Application in PET Radiotracers

4-[(18)F]fluorobenzylamine, a compound related to 2-Bromo-6-fluorobenzylamine, has been synthesized for use in PET radiotracers. This synthesis showcases the application of such compounds in the field of medical imaging, contributing to the development of novel diagnostic tools (Koslowsky et al., 2010).

Liver Microsomal Metabolism Study

Research on the metabolism of halogenated anilines, including compounds similar to 2-Bromo-6-fluorobenzylamine, in rat liver microsomes has been conducted. These studies are vital for understanding the metabolic pathways and potential interactions of such compounds in biological systems (Boeren et al., 1992).

Role in Asymmetric Synthesis

The asymmetric synthesis of important medical intermediates, like l-6-[18F]fluorodopa, has been developed using compounds similar to 2-Bromo-6-fluorobenzylamine. This research underscores the role of such halogenated compounds in the synthesis of specialized pharmaceuticals (Lemaire et al., 1991).

Spectroscopic Properties Study

The halogen-substituent effect on the spectroscopic properties of benzothiazoles, closely related to 2-Bromo-6-fluorobenzylamine, has been examined. Such studies are crucial for designing and optimizing fluorophores and other spectroscopic agents (Misawa et al., 2019).

Application in Supramolecular Systems

The use of compounds like chlorobenzylamine or bromobenzylamine, similar to 2-Bromo-6-fluorobenzylamine, results in diverse supramolecular structures. This research demonstrates how varying substituents can control crystal structures in supramolecular chemistry (Tanaka et al., 2014).

Propiedades

IUPAC Name |

(2-bromo-6-fluorophenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTVJPXDXFSEIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477269 |

Source

|

| Record name | 2-Bromo-6-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-fluorobenzylamine | |

CAS RN |

261723-29-9 |

Source

|

| Record name | 2-Bromo-6-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-([1,1'-Biphenyl]-4-yl)butan-1-ol](/img/structure/B1280690.png)

![2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine](/img/structure/B1280695.png)

![3-[(3-methoxybenzoyl)amino]propanoic Acid](/img/structure/B1280699.png)